molecular formula C15H15FN8 B12240373 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12240373
M. Wt: 326.33 g/mol
InChI Key: APGJKNHZYPZNNW-UHFFFAOYSA-N
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Description

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperazine ring, and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoropyrimidine Intermediate: The initial step involves the synthesis of 5-fluoropyrimidine through the fluorination of a pyrimidine derivative.

    Piperazine Ring Formation: The fluoropyrimidine intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl-pyrimidine compound.

    Pyrazole Group Introduction: Finally, the pyrazole group is introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of new materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile

Uniqueness

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of a fluoropyrimidine moiety, a piperazine ring, and a pyrazole group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H15FN8

Molecular Weight

326.33 g/mol

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C15H15FN8/c16-12-9-17-15(18-10-12)23-6-4-22(5-7-23)13-8-14(20-11-19-13)24-3-1-2-21-24/h1-3,8-11H,4-7H2

InChI Key

APGJKNHZYPZNNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=C(C=N4)F

Origin of Product

United States

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